molecular formula C13H3F10Si B15486778 Methylbis(pentafluorophenyl)silane

Methylbis(pentafluorophenyl)silane

Cat. No.: B15486778
M. Wt: 377.23 g/mol
InChI Key: TVGVAASJCDUCBY-UHFFFAOYSA-N
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Description

Methylbis(pentafluorophenyl)silane (CAS: 77669-65-9) is an organosilicon compound with the molecular formula C₁₄H₅ClF₁₀Si and a molecular weight of 426.71 g/mol . Its structure comprises a silicon atom bonded to a methyl group, a chloromethyl group, and two pentafluorophenyl rings (C₆F₅). The pentafluorophenyl groups are highly electron-withdrawing, conferring unique reactivity and stability compared to non-fluorinated analogues. This compound is structurally related to dithis compound (C₁₄H₆F₁₀Si, CID 139179), where the chloromethyl group is replaced by a second methyl group .

Properties

Molecular Formula

C13H3F10Si

Molecular Weight

377.23 g/mol

InChI

InChI=1S/C13H3F10Si/c1-24(12-8(20)4(16)2(14)5(17)9(12)21)13-10(22)6(18)3(15)7(19)11(13)23/h1H3

InChI Key

TVGVAASJCDUCBY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Pentafluorophenyl Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Silicon Melting Point (°C) Key Spectral Data (¹³C NMR δ, ppm)
Methylbis(pentafluorophenyl)silane C₁₄H₅ClF₁₀Si 426.71 Methyl, chloromethyl, 2×C₆F₅ Not reported Not available
Dithis compound C₁₄H₆F₁₀Si 416.28 2×Methyl, 2×C₆F₅ Not reported Not available
Dimethoxybis(pentafluorophenyl)silane C₁₄H₈F₁₀O₂Si 454.30 2×Methoxy, 2×C₆F₅ Not reported Not available

Key Observations :

  • Dimethoxybis(pentafluorophenyl)silane incorporates methoxy groups, enabling hydrolytic instability compared to the more robust C-Cl or C-C bonds in methyl/chloromethyl variants .

Ethynyl-Substituted Silanes

Compound Name (ID) Molecular Formula Molecular Weight (g/mol) Substituents on Silicon Melting Point (°C) Key Spectral Data (¹³C NMR δ, ppm)
Methylbis(2-(phenylethynyl)phenyl)silane (1d) C₃₁H₂₆Si 427.19 Methyl, 2×(2-phenylethynylphenyl) Not reported δ 159.0 (C≡C), 121.6 (Ar), -5.0 (Si-CH₃)
Methylbis(2-((4-propylphenyl)ethynyl)phenyl)silane (1f) C₃₃H₃₀Si 455.27 Methyl, 2×(2-(4-propylphenylethynyl)phenyl) 65.5–68.6 δ 138.5 (Ar), 93.2 (C≡C), -5.0 (Si-CH₃)
Methylbis(2-(thiophen-2-ylethynyl)phenyl)silane (1r) C₂₅H₂₀S₂Si 401.06 Methyl, 2×(2-(thiophenylethynyl)phenyl) 70.5–72.3 δ 136.7 (Ar), 95.2 (C≡C), -6.1 (Si-CH₃)

Key Observations :

  • Ethynyl-substituted silanes exhibit lower melting points (65–72°C) compared to pentafluorophenyl analogues, likely due to reduced crystallinity from flexible alkynyl chains .
  • The ¹³C NMR signals for C≡C bonds appear at δ 90–95 ppm, distinct from aromatic carbons (δ 120–160 ppm) .

Silanes with Mixed Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Silicon Application
(2-Chloroethyl)methylbis(phenylmethoxy)silane (CGA-15281) C₁₇H₂₁ClO₂Si 320.88 Methyl, 2-chloroethyl, 2×(phenylmethoxy) Plant growth regulator
Silafluofen C₂₅H₂₉FO₂Si 432.59 4-Ethoxyphenyl, 3-(4-fluoro-3-phenoxyphenyl)propyl, dimethyl Insecticide

Key Observations :

  • CGA-15281 demonstrates how chloroethyl and methoxy groups enable biological activity, contrasting with the inert pentafluorophenyl groups in the target compound .
  • Silafluofen highlights the role of fluorine in enhancing pesticidal efficacy, akin to the electron-withdrawing effects of C₆F₅ groups .

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